2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene
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Overview
Description
2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene is a polycyclic aromatic compound with a triphenylene core. This compound is known for its discotic liquid crystalline properties, making it a subject of interest in materials science, particularly in the field of organic semiconductors and optoelectronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene typically involves the alkylation of 2,3,6,7,10,11-hexahydroxytriphenylene with heptyl bromide in the presence of a base such as potassium carbonate. The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The heptyloxy groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, potassium carbonate, dimethylformamide (DMF) as a solvent.
Major Products
Reduction: 2,3,6,7,10,11-Hexakis(heptyloxy)-1-aminotriphenylene.
Substitution: Various alkyl or functional group-substituted triphenylene derivatives.
Scientific Research Applications
2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene has several scientific research applications:
Organic Semiconductors: Its discotic liquid crystalline properties make it suitable for use in organic semiconductors and optoelectronic devices.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s ability to form ordered structures can be utilized in studying molecular self-assembly and interactions.
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene involves its ability to form columnar liquid crystalline phases. These phases facilitate charge transport through π-π stacking interactions between the triphenylene cores. The nitro group can participate in electron-withdrawing interactions, affecting the electronic properties of the compound .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene: Similar in structure but with hexyloxy groups instead of heptyloxy groups.
2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene: Contains pentyloxy groups, leading to different solubility and electronic properties.
Uniqueness
2,3,6,7,10,11-Hexakis(heptyloxy)-1-nitrotriphenylene is unique due to its combination of heptyloxy groups and a nitro group, which together influence its solubility, electronic properties, and ability to form ordered structures. This makes it particularly suitable for specific applications in organic electronics and materials science .
Properties
CAS No. |
221147-18-8 |
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Molecular Formula |
C60H95NO8 |
Molecular Weight |
958.4 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexaheptoxy-1-nitrotriphenylene |
InChI |
InChI=1S/C60H95NO8/c1-7-13-19-25-31-37-64-53-43-48-49-44-55(66-39-33-27-21-15-9-3)56(67-40-34-28-22-16-10-4)46-51(49)58-52(50(48)45-54(53)65-38-32-26-20-14-8-2)47-57(68-41-35-29-23-17-11-5)60(59(58)61(62)63)69-42-36-30-24-18-12-6/h43-47H,7-42H2,1-6H3 |
InChI Key |
GXEYQSHDKCLVJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=C(C(=C(C=C24)OCCCCCCC)OCCCCCCC)[N+](=O)[O-])OCCCCCCC)OCCCCCCC)OCCCCCCC |
Origin of Product |
United States |
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